REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16]1.O>CC(C)=O>[C:5]([NH:3][C:2]([NH:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16]1)=[S:1])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.837 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
1.406 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.332 g
|
Type
|
reactant
|
Smiles
|
NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol/water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NC1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.151 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |